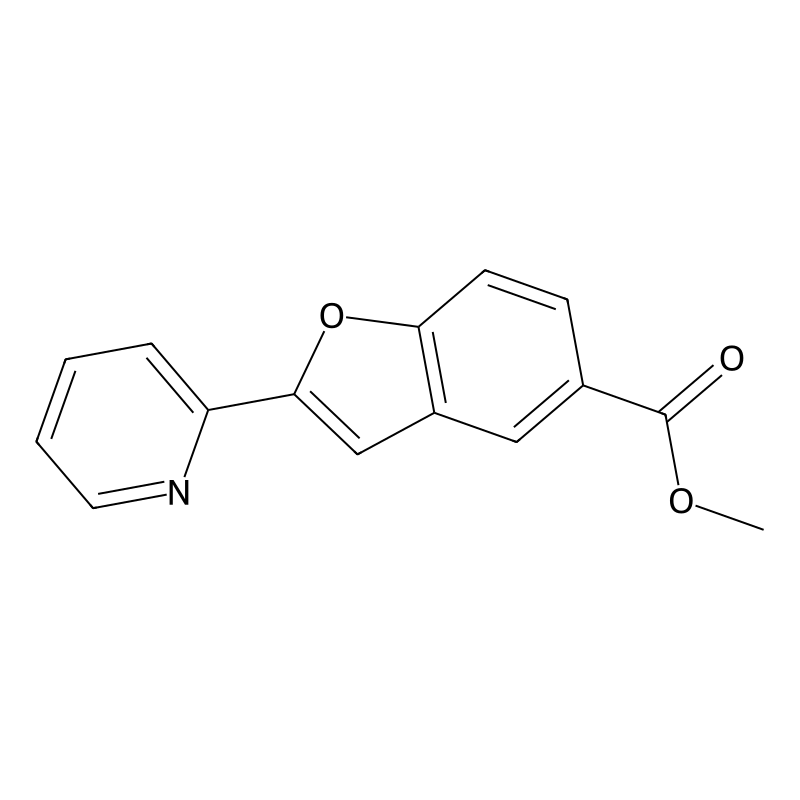

2-Pyridin-2-yl-benzofuran-5-carboxylic acid methyl ester

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Medicinal Chemistry:

The combination of a benzofuran and pyridine ring system in 2-Py-BCF-Me presents interesting possibilities for medicinal chemistry. Benzofurans have been explored for their anti-tumor and anti-bacterial properties [], while pyridines are a prevalent scaffold in many bioactive molecules. 2-Py-BCF-Me could be a starting point for the development of novel drugs by researchers investigating these areas.

2-Pyridin-2-yl-benzofuran-5-carboxylic acid methyl ester is a complex organic compound with the molecular formula and a molecular weight of 253.25 g/mol. This compound features a benzofuran moiety fused with a pyridine ring, which contributes to its unique chemical properties. The structure includes a carboxylic acid group that is esterified with a methyl group, enhancing its solubility and reactivity in various chemical environments .

The chemical reactivity of 2-Pyridin-2-yl-benzofuran-5-carboxylic acid methyl ester can be attributed to its functional groups. Key reactions include:

- Ester Hydrolysis: Under acidic or basic conditions, the methyl ester can be hydrolyzed to yield the corresponding carboxylic acid.

- Nucleophilic Substitution: The pyridine nitrogen can participate in nucleophilic substitution reactions, making it a potential candidate for further derivatization.

- Electrophilic Aromatic Substitution: The aromatic rings in the structure can undergo electrophilic substitution, allowing for various substitutions at different positions on the rings.

Research indicates that 2-Pyridin-2-yl-benzofuran-5-carboxylic acid methyl ester exhibits significant biological activity. It has been studied for its potential as an anti-inflammatory agent and shows promise in inhibiting certain cancer cell lines. Its unique structure allows it to interact with biological targets, potentially modulating various biochemical pathways .

The synthesis of 2-Pyridin-2-yl-benzofuran-5-carboxylic acid methyl ester can be achieved through several methods:

- Condensation Reaction: A benzofuran derivative can be reacted with a pyridine derivative in the presence of a suitable catalyst to form the desired compound.

- Esterification: The carboxylic acid form of the compound can be treated with methanol and an acid catalyst to produce the methyl ester.

- Multi-step Synthesis: Starting from simpler precursors, multiple synthetic steps involving cyclization and functional group transformations can yield the target compound.

The applications of 2-Pyridin-2-yl-benzofuran-5-carboxylic acid methyl ester span various fields:

- Pharmaceuticals: It is investigated for potential therapeutic uses due to its biological activity.

- Chemical Research: Used as a building block in organic synthesis and medicinal chemistry.

- Material Science: Its unique properties may allow for applications in developing new materials or coatings.

Studies on the interactions of 2-Pyridin-2-yl-benzofuran-5-carboxylic acid methyl ester with various biological macromolecules have highlighted its potential as a ligand in drug design. The compound's ability to bind selectively to specific receptors or enzymes could lead to new therapeutic agents targeting diseases such as cancer and inflammation .

Several compounds share structural similarities with 2-Pyridin-2-yl-benzofuran-5-carboxylic acid methyl ester. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Pyridinecarboxylic acid, methyl ester | Simpler structure, lacks benzofuran component | |

| 6-Bromo-2-pyridin-2-yl-benzofuran-5-carboxylic acid methyl ester | Contains bromine substituent affecting reactivity | |

| 2-(6-Bromo-pyridin-2-yl)-benzofuran | Lacks carboxylic acid functionality |

The unique combination of both benzofuran and pyridine functionalities in 2-Pyridin-2-yl-benzofuran-5-carboxylic acid methyl ester distinguishes it from other compounds, offering diverse chemical reactivity and potential biological activity not found in simpler analogs .